molecular formula C13H20BClFNO2 B7958327 5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B7958327
M. Wt: 287.57 g/mol
InChI Key: UOTNIHXSUQCPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of 5-fluoro-2-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds through a palladium-catalyzed borylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be scalable and cost-effective, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve inert atmospheres and controlled temperatures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions are typically boronic acid derivatives, which are valuable intermediates in organic synthesis. These products can be further functionalized to create a wide range of organic compounds .

Scientific Research Applications

5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing into its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride in Suzuki–Miyaura coupling involves the formation of a palladium complex. This complex undergoes oxidative addition with an electrophilic organic group, followed by transmetalation with the boronic ester. The final step is reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

5-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5;/h6-8,16H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTNIHXSUQCPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.